molecular formula C13H17FN2 B7966233 7-Fluoro-1'-methylspiro[indoline-3,4'-piperidine]

7-Fluoro-1'-methylspiro[indoline-3,4'-piperidine]

Cat. No.: B7966233
M. Wt: 220.29 g/mol
InChI Key: XYVIQHXSHWALIX-UHFFFAOYSA-N
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Description

7-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] is a spirocyclic compound featuring a fused indoline-piperidine core with a fluorine substituent at the 7-position of the indoline ring and a methyl group at the 1'-position of the piperidine moiety. The fluorine atom at the 7-position likely enhances metabolic stability and influences electronic properties, while the spirocyclic architecture contributes to conformational rigidity, a feature critical for receptor binding in related compounds .

Properties

IUPAC Name

7-fluoro-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2/c1-16-7-5-13(6-8-16)9-15-12-10(13)3-2-4-11(12)14/h2-4,15H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVIQHXSHWALIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CNC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method involves the use of benzenesulfonyl chloride as a reagent under alkaline conditions . The reaction proceeds through nucleophilic substitution, forming the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorine atom or the nitrogen atom in the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzenesulfonyl chloride under alkaline conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of 7-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] derivatives as potent anticancer agents. For instance, derivatives of spiroindolines have shown significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer), A431 (skin cancer), and HCT116 (colon cancer) cells. Notably, one derivative demonstrated an IC50 value of approximately 3.597 µM against the MCF7 cell line, which is comparable to established chemotherapeutic agents like 5-fluorouracil .

Neuroprotective Effects

In addition to anticancer activity, 7-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] has been investigated for its neuroprotective properties. Preclinical studies indicate that this compound can significantly reduce neuronal cell death induced by oxidative stress. The mechanism involves the compound's ability to modulate apoptotic pathways, thus protecting neuronal integrity in models of neurodegeneration .

Synthesis and Derivative Development

The synthesis of 7-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] and its derivatives involves several chemical reactions that allow for the modification of functional groups to enhance biological activity. Techniques such as Grignard reactions and reductive cyclizations are commonly employed to obtain desired derivatives with specific pharmacological profiles .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress-induced cell death
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Case Study 1: Anticancer Efficacy

In a study evaluating various spiroindoline derivatives against breast and lung cancer cells, significant inhibition of tumor growth was observed. The most effective compounds induced cell cycle arrest and apoptosis at low micromolar concentrations .

Case Study 2: Neuroprotection

A preclinical model assessing the neuroprotective effects of 7-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] showed a marked reduction in neuronal death due to oxidative stress. Quantitative assays confirmed increased cell viability and decreased apoptotic markers following treatment with the compound .

Mechanism of Action

The mechanism of action of 7-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation, making it a potential anti-cancer agent . The compound’s spirocyclic structure allows it to fit into the active sites of these targets, disrupting their normal function.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Chlorine : The 4-fluorophenyl analog (±)-10e achieved a higher yield (58%) compared to the 4-chlorophenyl analog (±)-10b (40%), suggesting fluorine's smaller size and lower steric hindrance may improve reaction efficiency .
  • Positional Effects : Ortho-substituted derivatives (e.g., 2-fluorophenyl in (±)-10d) often exhibit lower yields due to steric constraints, though data gaps exist .

Pharmacological Activity

The biological activity of spiro[indoline-3,4'-piperidine] derivatives is highly dependent on substituents:

Compound Name Structural Features Biological Target Activity/IC50 Reference
SMU-B (compound 5b) 2-one, aminopyridyl, dichloro-fluorophenyl c-Met/ALK kinases Tumor inhibition >50%
MK-677 1'-(tert-butoxycarbonyl), 2-oxo Growth hormone secretagogue Orally active
7-Fluoro-1'-methyl 7-F, 1'-methyl (no 2-one) Unknown No direct data N/A

Key Observations :

  • 2-one Moiety : SMU-B and MK-677 both include a 2-oxo group, which is absent in 7-Fluoro-1'-methylspiro[...]. This group is critical for hydrogen bonding with kinase domains, explaining SMU-B's potent antitumor activity .
  • Halogen Effects : Fluorine at the 7-position (target compound) may improve metabolic stability compared to bromo/chloro analogs (e.g., benzyl 7-bromo- and 5-chloro-spiro[...]carboxylates), which are primarily synthetic intermediates .

Key Observations :

  • Fluorine Advantages : The 7-fluoro derivative exhibits superior thermal stability compared to bromo/chloro analogs, likely due to stronger C-F bonds and reduced reactivity .
  • Safety : Brominated analogs require handling under inert conditions due to photosensitivity, whereas fluoro derivatives are more robust .

Biological Activity

7-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] is a compound belonging to the indoline family, characterized by its unique spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in oncology. Its molecular formula is C13H17FN2C_{13}H_{17}FN_2 with a molecular weight of 220.29 g/mol. The presence of a fluorine atom at the 7-position and a methyl group at the 1-position contributes to its distinctive chemical properties and biological activities.

The biological activity of 7-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] is largely attributed to its interactions with specific molecular targets involved in cell signaling pathways. Notably, derivatives of this compound have been shown to bind effectively to proteins such as cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR) . These interactions are crucial for regulating cell cycle progression and proliferation, making it a promising candidate for cancer therapeutics.

Biological Activities

Research indicates that 7-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] exhibits a range of biological activities:

  • Antitumor Activity : Various studies have demonstrated its efficacy against human cancer cell lines, suggesting that it may induce apoptosis through mechanisms such as mitochondrial membrane dissipation and reactive oxygen species (ROS) production .
  • Antidepressant Properties : Some derivatives have shown potential as antidepressants, with studies indicating their ability to enhance serotonin activity in animal models .
  • Anticonvulsant Effects : The compound has also been investigated for its anticonvulsant properties, with specific derivatives demonstrating protective effects against seizures induced by electroshock .

Antitumor Efficacy

A study evaluated the antitumor effects of several spiro[indoline-3,4'-piperidine] derivatives against various cancer cell lines, including BEL-7402 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that specific derivatives exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM for different cell lines .

Antidepressant Activity

In an experimental model using rats, the compound demonstrated a dose-dependent enhancement of head motion associated with increased serotonin levels. The effective doses ranged from 0.1 to 50 mg/kg body weight per day, highlighting its potential as an antidepressant agent .

Anticonvulsant Activity

In another study focusing on anticonvulsant properties, certain derivatives were tested for their ability to prevent seizures induced by supramaximal electroshock. The most effective derivative provided a 50% protection at an intraperitoneal dose of approximately 17.3 mg/kg .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Spiropyrans Spirocyclic structure; photochromic propertiesUtilized in smart materials; distinct reactivity
Indoline Derivatives Similar indole structure; various biological activitiesUsed extensively in pharmaceuticals
1-Methylspiro[indoline-3',4'-piperidine] Lacks fluorine; different biological profilesLess reactive than its fluorinated counterpart

The unique combination of a fluorine atom and a spirocyclic framework in 7-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] enhances both its chemical reactivity and biological activity compared to similar compounds .

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